molecular formula C10H12FNO B13146157 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

Cat. No.: B13146157
M. Wt: 181.21 g/mol
InChI Key: AOJFSUMNOKMOHR-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition to introduce the fluorine atom . Another method involves the use of Selectfluor, a fluorinating agent, to achieve high yields of fluorinated pyridines .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale reactions using efficient fluorinating agents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, temperature, and pressure conditions are optimized to ensure high purity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the original compound .

Scientific Research Applications

1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature can influence the compound’s binding affinity and reactivity with enzymes and receptors. This can lead to modulation of biological pathways and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is unique due to the combination of the fluorinated pyridine ring and the dimethylpropanone moiety. This structure imparts specific chemical and biological properties that are not observed in simpler analogs. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

1-(3-fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C10H12FNO/c1-10(2,3)9(13)8-7(11)5-4-6-12-8/h4-6H,1-3H3

InChI Key

AOJFSUMNOKMOHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=C(C=CC=N1)F

Origin of Product

United States

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